molecular formula C7H4F3I B1329320 2-Iodobenzotrifluoride CAS No. 444-29-1

2-Iodobenzotrifluoride

Cat. No. B1329320
CAS RN: 444-29-1
M. Wt: 272.01 g/mol
InChI Key: IGZGUYVVBABKOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex and requires specific reagents and conditions. Paper discusses the use of 2-iodoxybenzoic acid (IBX) as a reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms. This indicates that IBX can be used to introduce iodine into aromatic compounds, which could be relevant for the synthesis of 2-iodobenzotrifluoride. Paper describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate (AgTFA), suggesting that similar methods could potentially be applied to synthesize 2-iodobenzotrifluoride.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of a halogen atom, which can significantly influence the electronic properties of the molecule. In paper , the structure of 2-iodo-3,4,5-trimethoxybenzoic acid was investigated using X-ray diffraction analysis, FTIR, and NMR spectroscopy. These techniques are essential for determining the precise molecular structure and could be used to analyze the structure of 2-iodobenzotrifluoride as well.

Chemical Reactions Analysis

Halogenated aromatic compounds, such as 2-iodobenzotrifluoride, can participate in various chemical reactions. The presence of the iodine atom makes them suitable for further functionalization through nucleophilic substitution reactions. Paper reviews the synthetic potential of IBX, highlighting its role as an oxidant in organic synthesis and its involvement in a wide range of chemical reactions. This suggests that 2-iodobenzotrifluoride could also be used as a reagent in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodobenzotrifluoride would be influenced by the presence of both the iodine atom and the trifluoromethyl group. These substituents can affect the compound's boiling point, melting point, solubility, and reactivity. While the provided papers do not directly discuss the properties of 2-iodobenzotrifluoride, they do provide insights into the properties of similar iodinated aromatic compounds, which can be used to infer some of the properties of 2-iodobenzotrifluoride.

Scientific Research Applications

  • Oxidizing Agent in Organic Synthesis :

    • Esters of 2-iodoxybenzoic acid, related to 2-Iodobenzotrifluoride, have been identified as valuable oxidizing agents in organic synthesis. They belong to a new class of pentavalent iodine compounds and are used for oxidizing alcohols to aldehydes or ketones (Zhdankin et al., 2005).
  • Dehydrogenation in Organic Synthesis :

    • 2-Iodoxybenzoic acid is effective for dehydrogenating tetrahydro-β-carbolines to aromatic forms, as demonstrated in the total synthesis of marine indole alkaloid eudistomin U (Panarese & Waters, 2010).
  • Selective Oxidation of Sulfides :

    • Benziodoxole triflate, a complex of 2-iodosylbenzoic acid, has been used as an efficient oxidant for selective oxidation of organic sulfides to sulfoxides under mild conditions (Yoshimura & Zhdankin, 2016).
  • Development of New Catalytic Systems :

    • Hypervalent iodine(V) reagents, including derivatives of 2-iodoxybenzoic acid, have been explored for their applications in new catalytic systems for organic synthesis (Zhdankin, 2011).
  • Synthesis of Hypervalent Iodine Reagents :

  • Simplified syntheses of hypervalent iodine reagents have been reported, where 2-iodobenzoic acid is used for large-scale preparations of these reagents. This advancement is particularly significant for electrophilic trifluoromethylation applications (Matoušek et al., 2013).
  • Improvement of Alcohol Oxidation Reactions :

    • Studies on 2-iodoxybenzoic acid (IBX) reveal that adjusting the trans influence with Lewis acids can improve the reactivity in the oxidation of alcohols to aldehydes or ketones (Jiang et al., 2017).
  • Applications in Oxidative Transformations :

    • Iodine(III) and iodine(V) derivatives, including 2-iodoxybenzoic acid, are routinely used in organic synthesis for various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).
  • Powerful Oxidation Capability :

    • A ditriflate derivative of 2-iodoxybenzoic acid (IBX) has been identified as a potent oxidant capable of oxidizing hydrocarbons and polyfluoroalcohols, demonstrating its powerful oxidation capability (Yusubov et al., 2019).
  • Catalytic Arylation of Azole Compounds :

    • 2-Iodobenzotrifluoride plays a role in the catalytic arylation of azole compounds with aryl halides, signifying its importance in the synthesis of diverse organic compounds (Pivsa-Art et al., 1998).
  • Versatile Oxidant for Organic Synthesis :

    • The compound 2-iodoxybenzoic acid (IBX) has been highlighted for its wide-ranging applications in organic synthesis, going beyond simple alcohol oxidation to exhibit uncommon reactivity patterns (Duschek & Kirsch, 2011).

Safety And Hazards

2-Iodobenzotrifluoride is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Iodobenzotrifluoride are not mentioned in the retrieved sources, its use as a reagent in various chemical reactions suggests potential for continued application in chemical synthesis and research .

properties

IUPAC Name

1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZGUYVVBABKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059998
Record name 2-Iodobenzotrifluoride
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzotrifluoride

CAS RN

444-29-1
Record name 1-Iodo-2-(trifluoromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2-(trifluoromethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444291
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Record name o-Iodobenzotrifluoride
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Record name Benzene, 1-iodo-2-(trifluoromethyl)-
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Record name 2-Iodobenzotrifluoride
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Record name α,α,α-trifluoro-2-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
H Zhu, S Zhang, H Wang, B Xu… - Chinese Journal of …, 2015 - Wiley Online Library
… [41] Among these resonance signals, the signals of the main degradation products such as PhCF3, 2-iodobenzotrifluoride, 3-iodobenzotrifluoride, 4-iodobenzotrifluoride, 1,3-bis(…
Number of citations: 3 onlinelibrary.wiley.com
J Buschmann, W Angst… - Environmental science & …, 1999 - ACS Publications
… containing 1 mM 2-iodobenzotrifluoride as an internal … 4 solution containing 1 mM 2-iodobenzotrifluoride was added to start … ) and 0.1 mM 2-iodobenzotrifluoride. The concentration was …
Number of citations: 46 pubs.acs.org
GL Grunewald, AJ Kolar, MSS Palanki… - Organic preparations …, 1990 - Taylor & Francis
We have had a recurring need for trifluoromethyl-and methoxy-substituted benzyne precursors such as compounds 1-4.19215 By application of the general conditions of Tanida er al. 3 …
Number of citations: 7 www.tandfonline.com
J Noorollah, H Im, F Siddiqi, N Singh… - European Journal of …, 2020 - Wiley Online Library
Hypervalent iodine‐guided electrophilic substitution (HIGES) was described previously for the para‐selective benzylation of aryl‐λ 3 ‐iodane diacetates. One drawback of the method …
Q Tian, RC Larock - Organic Letters, 2000 - ACS Publications
… Most aryl iodides bearing a substituent in the ortho position, such as 2-iodobenzotrifluoride (entry 4) and 1-tert-butyl-2-iodobenzene (entry 5), afforded the expected E isomers cleanly. …
Number of citations: 133 pubs.acs.org
JA Perlinger, J Buschmann, W Angst… - … science & technology, 1998 - ACS Publications
… a variable amount of internal standard (0.1 or 0.25 M 2-iodobenzotrifluoride or 3-chlorofluorobenzene; note that 2-iodobenzotrifluoride was found to disappear in the solutions and was …
Number of citations: 95 pubs.acs.org
SK Gurung, S Thapa, A Kafle, DA Dickie, R Giri - Organic letters, 2014 - ACS Publications
… Reactions of 4-methoxyphenylboronate ester with 4-iodonitrobenzene and 2-iodobenzotrifluoride afforded less than 20% coupled product. …
Number of citations: 166 pubs.acs.org
RC Larock, Q Tian - The Journal of organic chemistry, 2001 - ACS Publications
… Aryl iodides bearing an electron-withdrawing substituent in the ortho position, such as 2-iodobenzotrifluoride (Table 2, entry 5) and 2-iodobenzonitrile (Table 2, entry 6), afforded the …
Number of citations: 96 pubs.acs.org
A Raghavanpillai, DJ Burton - The Journal of Organic Chemistry, 2004 - ACS Publications
… 13a Reaction of 2-iodobenzotrifluoride with trifluoroethenylzinc reagent was sluggish under the usual reaction conditions and the complete conversion was observed when the reaction …
Number of citations: 54 pubs.acs.org
A Das, L Buzzetti, M Puriņš, J Waser - ACS catalysis, 2022 - ACS Publications
We report an enantioselective palladium-catalyzed trans-hydroalkoxylation of propargylic amines with a trifluoroacetaldehyde-derived tether to build chiral oxazolidines. …
Number of citations: 4 pubs.acs.org

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